7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor for cancer treatment. This compound is characterized by its unique molecular structure and the presence of trifluoromethyl groups, which enhance its biological activity.
The compound is classified under the pyrido[3,4-d]pyrimidine derivatives. Its molecular formula is with a molecular weight of approximately 371.28 g/mol. The compound is also known by various synonyms including tert-butyl 2,4-bis(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate and has a CAS number of 911636-87-8. It is primarily sourced from chemical suppliers and utilized in research settings for its pharmacological properties .
The synthesis of 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves several steps:
The molecular structure of 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine features a bicyclic framework consisting of a pyridine and pyrimidine ring fused together. The presence of two trifluoromethyl groups at positions 2 and 4 significantly influences the compound's electronic properties.
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine primarily involves inhibition of specific enzymes such as histone deacetylases (HDACs). This inhibition leads to:
The physical properties include:
Chemical properties include:
7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several applications in scientific research:
The tetrahydropyrido[3,4-d]pyrimidine scaffold serves as a privileged structural motif in kinase inhibitor design. Patent WO2010120996A1 explicitly details synthetic routes to 2,4-disubstituted derivatives for mTOR/PI3 kinase inhibition. The synthesis employs 4-fluoro-1-naphthoic acid condensed with a 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-TFA salt intermediate. Sequential nucleophilic substitutions at the pyrimidine 4- and 2-positions, followed by Boc deprotection, yield target inhibitors. This scaffold’s rigidity enables optimal occupancy of the ATP-binding cleft in kinases, with the Boc group serving as a transient protecting strategy during functionalization of the piperidine nitrogen [2]. Scheme 1 in associated literature demonstrates a 5-step sequence achieving >85% purity for final compounds, validated through ¹H NMR (characteristic Boc singlet at 1.50 ppm and naphthalene protons at 7.0–8.5 ppm) [3].
Introducing trifluoromethyl groups at C2 and C4 positions demands precision due to electronic heterogeneity. Research identifies two dominant approaches:
Table 1: Trifluoromethylation Efficiency on Pyridopyrimidine Scaffolds
Method | Position Selectivity | Yield (%) | Key Limitation |
---|---|---|---|
Pd(0)/(CF₃)Cu | C4 > C2 | 88–92 | Sensitive to steric hindrance |
CF₃ radicals (photoredox) | C2 > C4 | 75–80 | Requires electron-donating groups |
Electrophilic (Togni) | C2 exclusive | 82 | Limited by substrate scope |
The tert-butoxycarbonyl (Boc) group provides critical protection for the piperidine nitrogen (N7) during functionalization. Studies comparing Boc with alternative groups (Cbz, Fmoc) reveal distinct advantages:
Introducing chirality at C6/C7 relies on asymmetric catalysis due to the scaffold’s prochiral nature:
Table 2: Asymmetric Methods for Chiral Tetrahydropyridopyrimidines
Method | Chiral Center | ee (%) | Yield (%) | Catalyst Loading |
---|---|---|---|---|
Enzymatic resolution | C7 | 99 | 45 | 20 mg/mmol |
Pd-BINAP hydrogenation | C6, C7 | 92 | 90 | 5 mol% |
Organocatalytic Mannich | C4 (exocyclic) | 85 | 78 | 10 mol% |
Synthetic routes diverge significantly in throughput and purity:
Table 3: Synthesis Efficiency Metrics
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Average Yield (Final) | 65–70% | 45–50% | 85–92% |
Purity (Crude) | 75–80% | 60–70% | >90% |
Scalability Limit | 100 g | 5 g | 50 g |
Functionalization Steps | 3–4 | 1–2 | 2–3 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: